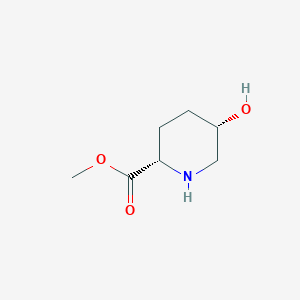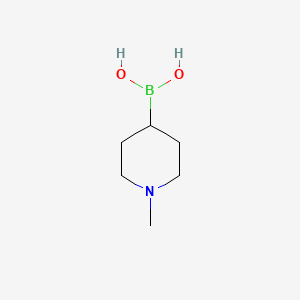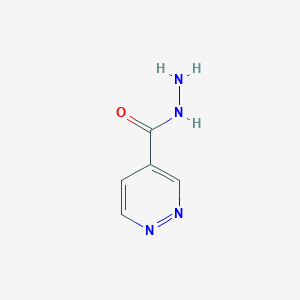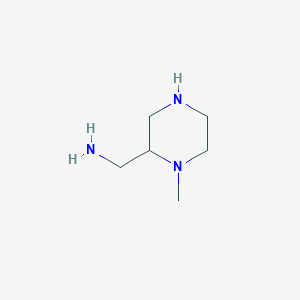
2-(4-Methylpiperidin-2-yl)acetic acid
Übersicht
Beschreibung
“2-(4-Methylpiperidin-2-yl)acetic acid” is a chemical compound with the CAS number 887587-46-4. It is used for research and development purposes .
Synthesis Analysis
Piperidine derivatives, such as “2-(4-Methylpiperidin-2-yl)acetic acid”, are significant synthetic fragments for designing drugs . The synthesis of substituted piperidines is an important task of modern organic chemistry . A combination of a quinoline organocatalyst and trifluoroacetic acid can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .Molecular Structure Analysis
The molecular weight of “2-(4-Methylpiperidin-2-yl)acetic acid” is 157.21 . The IUPAC name is (4-methyl-1-piperidinyl)acetic acid . The InChI code is 1S/C8H15NO2/c1-7-2-4-9(5-3-7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11) .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
“2-(4-Methylpiperidin-2-yl)acetic acid” is a solid substance .Wissenschaftliche Forschungsanwendungen
Drug Design and Synthesis
Piperidine derivatives, such as “2-(4-Methylpiperidin-2-yl)acetic acid”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Pharmacological Applications
Piperidine derivatives have been extensively studied for their pharmacological applications . The latest scientific advances in the discovery and biological evaluation of potential drugs often involve compounds containing a piperidine moiety .
Anti-Inflammatory Activity
Some piperidine derivatives, such as 2-(Piperidin-4-yl)acetamides, have been identified as potent inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation . These compounds have shown anti-inflammatory effects, suggesting potential applications in the treatment of inflammatory diseases .
Pain Management
The inhibition of soluble epoxide hydrolase has been suggested as a potential therapy for the treatment of pain . Piperidine derivatives that inhibit this enzyme could therefore have applications in pain management .
Synthesis of Substituted Piperidines
Piperidine derivatives are often used in the synthesis of substituted piperidines . These compounds have a wide range of applications in various fields, including drug design and synthesis .
Development of New Therapeutics
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(4-Methylpiperidin-2-yl)acetic acid”, is an important task of modern organic chemistry . These methods could facilitate the development of new therapeutics .
Safety and Hazards
Zukünftige Richtungen
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Wirkmechanismus
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to be involved in the formation of various biologically active compounds .
Mode of Action
Piperidine derivatives are known to participate in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can take part in these reactions .
Biochemical Pathways
Piperidine derivatives are known to be precursors for heterocyclic synthesis, suggesting they may influence a variety of biochemical pathways .
Result of Action
As a piperidine derivative, it may contribute to the formation of various biologically active compounds .
Eigenschaften
IUPAC Name |
2-(4-methylpiperidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKXCVKFSYYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B1390162.png)

![[3-(2-Aminoethoxy)phenyl]methanol](/img/structure/B1390164.png)

![Isopropyl[(2-phenyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/structure/B1390167.png)


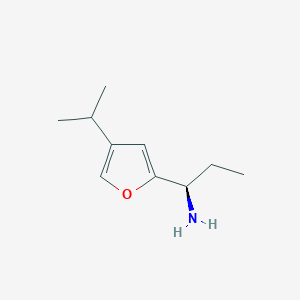
![8-Hydrazinyl-[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B1390174.png)
